

DDD100097: A Technical Guide to its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of **DDD100097**, a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT). **DDD100097** has been identified as a promising lead compound for the treatment of Stage 2 Human African Trypanosomiasis (HAT), also known as sleeping sickness.

Executive Summary

Human African Trypanosomiasis is a devastating parasitic disease with limited and often toxic treatment options, particularly for the late, neurological stage of the infection. The enzyme N-myristoyltransferase (NMT) in Trypanosoma brucei, the causative agent of HAT, has been validated as a promising drug target. **DDD100097** emerged from a lead optimization program aimed at improving the central nervous system penetration of an earlier series of pyrazole sulfonamide inhibitors.[1] This compound exhibits potent in vitro activity against T. brucei and demonstrates efficacy in a mouse model of Stage 2 HAT.[1] This guide details the quantitative biological data, experimental methodologies, synthetic route, and the molecular mechanism of action of **DDD100097**.

Data Presentation

The following tables summarize the key quantitative data for **DDD100097** and its precursor, DDD85646.



Table 1: In Vitro Activity and Selectivity

Compound	TbNMT IC50 (μM)	T. brucei EC50 (μΜ)	HsNMT IC50 (μM)	Selectivity (HsNMT/TbNM T)
DDD100097	Not explicitly stated, but is a potent inhibitor	0.002	>100	>50000
DDD85646	0.005	0.002	2.3	460

Data sourced from: Journal of Medicinal Chemistry, 2014, 57 (23), 9855-9869.

Table 2: Pharmacokinetic Properties

Compound	Brain:Blood Ratio (Mouse)
DDD100097	1.6
DDD85646	<0.03

Data sourced from: Journal of Medicinal Chemistry, 2014, 57 (23), 9855-9869.

Experimental Protocols In Vitro T. brucei Cell Viability Assay

This protocol is a modification of the cell viability assay described by Raz et al. and is used to determine the half-maximal effective concentration (EC₅₀) of compounds against T. brucei.

- Cell Culture: Bloodstream form (BSF) T. brucei parasites are cultured in a suitable medium (e.g., HMI-9) supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
- Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations.



- Assay Setup: 1 μL of each compound dilution is dispensed into the wells of a 96-well plate.
 200 μL of T. brucei culture at a density of 1 x 10⁴ cells/mL is then added to each well.
- Incubation: The plates are incubated for 69 hours at 37°C with 5% CO₂.
- Resazurin Addition: After the incubation period, 20 μL of resazurin solution (final concentration 50 μM) is added to each well.
- Final Incubation and Measurement: The plates are incubated for a further 4 hours.
 Fluorescence is then measured using a plate reader with an excitation wavelength of 528 nm and an emission wavelength of 590 nm.[2]
- Data Analysis: The EC₅₀ values are calculated from the resulting dose-response curves.

Recombinant TbNMT Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against the purified T. brucei N-myristoyltransferase enzyme.

- Enzyme and Substrates: Recombinant TbNMT is expressed and purified. The substrates for the reaction are myristoyl-CoA and a peptide substrate with an N-terminal glycine.
- Reaction Mixture: The assay is typically performed in a buffer containing the TbNMT enzyme, the peptide substrate, and [3H]-myristoyl-CoA.
- Compound Addition: Test compounds are added to the reaction mixture at various concentrations.
- Reaction Initiation and Incubation: The reaction is initiated by the addition of one of the substrates and incubated at a controlled temperature (e.g., 30°C).
- Termination and Detection: The reaction is stopped, and the amount of radiolabeled myristoylated peptide is quantified, often using a scintillation proximity assay (SPA).
- Data Analysis: IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the compound concentration.



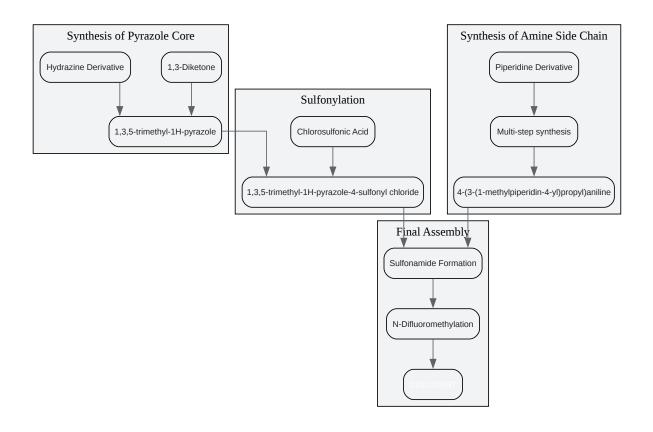
Synthesis of DDD100097

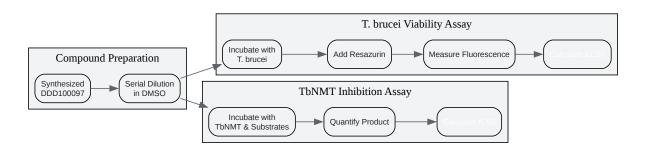
While a detailed, step-by-step protocol for the synthesis of **DDD100097** is not publicly available, a plausible synthetic route can be inferred from related literature on pyrazole sulfonamide derivatives. The synthesis likely involves the following key steps:

- Synthesis of the Pyrazole Core: The 1,3,5-trimethyl-1H-pyrazole core can be synthesized from the condensation of a hydrazine derivative with a 1,3-diketone, followed by methylation.
- Sulfonylation of the Pyrazole: The pyrazole core is then likely subjected to sulfonylation using a suitable sulfonylating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group.
- Synthesis of the Amine Side Chain: The 4-(3-(1-methylpiperidin-4-yl)propyl)aniline side chain would be synthesized separately. This could involve a multi-step process, potentially starting from a commercially available piperidine derivative.
- Sulfonamide Formation: The final step would be the coupling of the pyrazole sulfonyl chloride with the synthesized amine side chain to form the sulfonamide bond.
- Final Modifications: Introduction of the difluoromethyl group on the sulfonamide nitrogen would likely be a subsequent step.

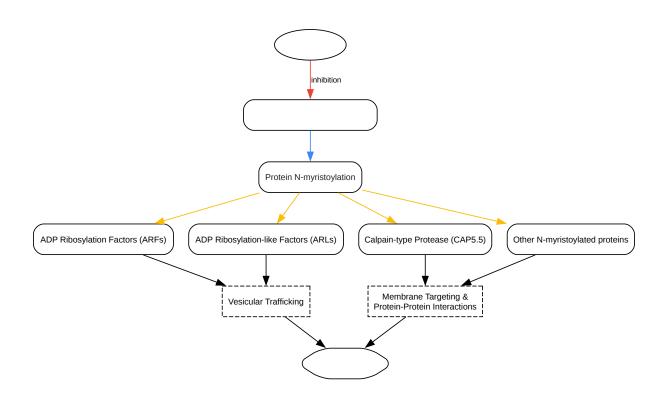
Mandatory Visualization Proposed Synthetic Pathway for DDD100097











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